molecular formula C9H14ClN3O2S B2741674 (S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride CAS No. 1354000-34-2

(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride

Cat. No. B2741674
CAS RN: 1354000-34-2
M. Wt: 263.74
InChI Key: YZXHMVQWDGSQSE-QRPNPIFTSA-N
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Description

(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride, also known as S 24795, is a potent and selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor family that is primarily expressed in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. S 24795 has been studied extensively for its potential therapeutic applications in treating addiction, depression, and other psychiatric disorders.

Mechanism of Action

S 24795 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of the dopamine D3 receptor, S 24795 reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior. S 24795 may also have antidepressant effects by modulating the activity of the mesolimbic dopamine system.
Biochemical and Physiological Effects:
S 24795 has been shown to have a number of biochemical and physiological effects in animal models. In addition to reducing drug-seeking behavior and having antidepressant effects, S 24795 has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward, motivation, and addiction. S 24795 may also have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

S 24795 has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which allows for precise manipulation of this receptor subtype. S 24795 is also relatively stable and easy to synthesize, which makes it a convenient tool for use in lab experiments. However, there are also some limitations to the use of S 24795 in lab experiments. It may have off-target effects on other neurotransmitter systems, and its effects may vary depending on the animal model or experimental paradigm used.

Future Directions

There are several future directions for research on S 24795. One area of interest is the potential therapeutic applications of S 24795 in treating addiction, depression, and other psychiatric disorders. Clinical trials will be needed to determine the safety and efficacy of S 24795 in humans. Another area of interest is the development of new and more selective dopamine D3 receptor antagonists, which may have improved therapeutic potential compared to S 24795. Finally, further research is needed to better understand the mechanisms of action of S 24795 and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of S 24795 involves several steps, starting from the reaction of pyrrolidine with pyridine-2-sulfonyl chloride to form (3-pyrrolidin-1-yl)pyridine-2-sulfonamide. This intermediate is then reacted with (S)-2-chloropropionic acid to form the final product, S 24795 hydrochloride. The synthesis of S 24795 has been optimized to improve yield and purity, and the final product is typically obtained as a white crystalline powder.

Scientific Research Applications

S 24795 has been extensively studied for its potential therapeutic applications in treating addiction, depression, and other psychiatric disorders. In preclinical studies, S 24795 has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine. S 24795 has also been shown to have antidepressant effects in animal models of depression, and may have potential as a treatment for other psychiatric disorders such as schizophrenia.

properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]pyridine-2-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.ClH/c13-15(14,9-3-1-2-5-11-9)12-8-4-6-10-7-8;/h1-3,5,8,10,12H,4,6-7H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXHMVQWDGSQSE-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NS(=O)(=O)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NS(=O)(=O)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride

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